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Compound of Interest

Compound Name: 4-(Methoxymethyl)aniline

Cat. No.: B1590958

This technical guide provides a detailed exploration of the spectroscopic techniques used to
characterize the chemical structure of 4-(methoxymethyl)aniline. Designed for researchers,
scientists, and professionals in drug development, this document offers in-depth analysis of
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While
experimental data for this specific molecule is not widely published, this guide presents a
robust, predictive analysis based on established spectroscopic principles and data from
structurally related compounds. This approach provides a framework for interpreting
experimentally acquired spectra and serves as a valuable reference for the characterization of
similar small molecules.

Molecular Structure and Spectroscopic Overview

4-(Methoxymethyl)aniline is an aromatic amine with the chemical formula CsH11NO.[1] Its
structure features a benzene ring substituted with an amino group (-NHz) and a methoxymethyl
group (-CH20CH:s) at the para position. This unique combination of functional groups gives rise
to a distinct spectroscopic fingerprint.

The following sections will detail the expected spectroscopic data from *H NMR, 3C NMR, IR,
and MS analyses, explaining the rationale behind the predicted chemical shifts, absorption
bands, and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule. For 4-(methoxymethyl)aniline, both *H and 13C NMR are invaluable for confirming

the presence and connectivity of its constituent atoms.

Predicted *H NMR Spectrum

The *H NMR spectrum of 4-(methoxymethyl)aniline is expected to show distinct signals for
the aromatic protons, the benzylic methylene protons, the methoxy protons, and the amine
protons.

Table 1: Predicted *H NMR Chemical Shifts for 4-(Methoxymethyl)aniline
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Chemical Shift

Multiplicity
(3) ppm

Integration

Assignment

Rationale and
Comparative
Insights

~6.6-6.8 Doublet

2H

Ar-H (ortho to -
NH2)

The electron-
donating amino
group strongly
shields the ortho
protons, shifting
them upfield.
This is a
characteristic
feature of

anilines.

~7.0-7.2 Doublet

2H

Ar-H (ortho to -
CH20CH:s)

The protons
ortho to the
methoxymethyl
group are
expected to be
slightly
deshielded
compared to
those ortho to

the amino group.

~4.3 Singlet

2H

-CHz2-

The methylene
protons are
adjacent to an
oxygen atom and
an aromatic ring,
placing them in
this chemical
shift region. For
comparison, the
benzylic protons
in N-benzyl-4-

methoxyaniline
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appear at 6 4.32
ppm.

The chemical
shift of amine
protons can vary
depending on
solvent and
~3.6 Broad Singlet 2H -NH:z concentration.
This signal is
often broad due
to quadrupole
broadening and

exchange.

The methyl
protons of the
methoxy group
are expected to
appear as a
sharp singlet in
~3.3 Singlet 3H -OCHs this region. In N-
benzyl-4-
methoxyaniline,
the methoxy
protons are
observed at o

3.78 ppm.

Predicted *C NMR Spectrum

The 13C NMR spectrum will provide information on the carbon skeleton of the molecule. Due to
the symmetry of the para-substituted benzene ring, four signals are expected for the aromatic
carbons, in addition to the signals for the methoxymethyl group.

Table 2: Predicted 13C NMR Chemical Shifts for 4-(Methoxymethyl)aniline
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. . . Rationale and Comparative
Chemical Shift (d) ppm Assignment .
Insights

The carbon attached to the
~145-148 Ar-C (C-NH2) nitrogen of the amino group is
significantly deshielded.

The carbon bearing the
~130-135 Ar-C (C-CH20CHs) _
methoxymethyl substituent.

~128-130 Ar-CH (ortho to -CH20CH?5) Aromatic CH carbons.

The electron-donating effect of

the amino group shields the

ortho carbons, shifting them
~114-116 Ar-CH (ortho to -NH?) ]

upfield. For N-benzyl-4-

methoxyaniline, these carbons

appear around 6 114.2 ppm.

The benzylic carbon attached
~74 -CH2-
to the oxygen.

The methoxy carbon. In N-
~ 58 -OCHs benzyl-4-methoxyaniline, this
carbon appears at d 55.8 ppm.

Experimental Protocol for NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 4-(methoxymethyl)aniline in 0.6-
0.7 mL of a deuterated solvent (e.g., CDCls, DMSO-de) in a standard 5 mm NMR tube.

e Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a Bruker AVANCE
[l HD 400 MHz or equivalent.

e 1H NMR Acquisition:
o Tune and shim the probe for the specific sample.

o Acquire a one-pulse *H spectrum with a 30-degree pulse angle and a relaxation delay of
1-2 seconds.
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o Typically, 16 to 32 scans are sufficient for a good signal-to-noise ratio.

e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C spectrum.

o A larger number of scans (e.g., 1024 or more) may be necessary to achieve an adequate
signal-to-noise ratio due to the lower natural abundance of 13C.

» Data Processing:

[¢]

Apply a Fourier transform to the acquired Free Induction Decay (FID).

o

Phase and baseline correct the resulting spectrum.

[e]

Calibrate the chemical shift scale using the residual solvent peak as an internal standard
(e.g., CDCls at & 7.26 ppm for *H and & 77.16 ppm for 13C).

[e]

Integrate the peaks in the *H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.

Table 3: Predicted IR Absorption Bands for 4-(Methoxymethyl)aniline
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Wavenumber . . . .
( 1 Intensity Functional Group Vibrational Mode
cm-

Asymmetric and
3450-3300 Medium N-H symmetric stretching

of the primary amine.
3050-3000 Medium-Weak C-H (aromatic) Stretching

Stretching of the -
2950-2850 Medium C-H (aliphatic) CH2- and -OCHs

groups.

Aromatic ring
1620-1600 Strong Cc=C )

stretching.

Aromatic ring
1520-1500 Strong c=C )

stretching.

Stretching of the aryl
1250-1200 Strong C-N _

amine.

Stretching of the ether
1100-1050 Strong C-O ]

linkage.

Out-of-plane bending
850-800 Strong C-H for a 1,4-disubstituted

benzene ring.

Experimental Protocol for IR Spectroscopy

e Sample Preparation (ATR):

o Place a small amount of solid 4-(methoxymethyl)aniline directly onto the crystal of an

Attenuated Total Reflectance (ATR) accessory.

o Ensure good contact between the sample and the crystal by applying pressure with the

anvil.

¢ Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
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o Data Acquisition:
o Collect a background spectrum of the empty ATR crystal.

o Collect the sample spectrum. Typically, 16 to 32 scans at a resolution of 4 cm~1! are

sufficient.

o Data Processing: The instrument software will automatically ratio the sample spectrum to the
background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in its identification.

Predicted Mass Spectrum

The electron ionization (El) mass spectrum of 4-(methoxymethyl)aniline is expected to show
a prominent molecular ion peak (M*) and several characteristic fragment ions.

e Molecular lon (M*): The molecular weight of 4-(methoxymethyl)aniline is 137.18 g/mol .[1]
The molecular ion peak is therefore expected at m/z = 137.

o Key Fragmentation Pathways:

o Loss of a methoxy radical (-.OCHs): Fragmentation of the ether linkage can lead to the
loss of a methoxy radical, resulting in a fragment ion at m/z = 106. This is often a favorable
fragmentation pathway for methoxy-substituted benzyl compounds.

o Benzylic cleavage: Cleavage of the bond between the benzylic carbon and the aromatic
ring can result in a fragment corresponding to the methoxymethyl cation ((CH20CHs]*) at
m/z = 45.

o Formation of a tropylium-like ion: Rearrangement and loss of a neutral molecule from the
m/z 106 fragment can lead to other characteristic ions.

Visualization of Key Fragmentation
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Caption: Predicted major fragmentation pathways for 4-(methoxymethyl)aniline in EI-MS.

Experimental Protocol for Mass Spectrometry

o Sample Introduction: Introduce a dilute solution of 4-(methoxymethyl)aniline in a volatile
solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or
through a gas chromatograph (GC-MS).

« lonization: Utilize Electron lonization (El) at a standard energy of 70 eV.

o Mass Analysis: Scan a mass range appropriate for the expected molecular weight and
fragments (e.g., m/z 40-200).

o Detection: The ions are detected, and their abundance is plotted against their mass-to-
charge ratio to generate the mass spectrum.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework
for the structural characterization of 4-(methoxymethyl)aniline. The predicted *H NMR, 13C
NMR, IR, and MS data, supported by established principles and comparisons with related
molecules, offer a detailed and reliable reference for researchers. Adherence to the described
experimental protocols will enable the accurate acquisition and interpretation of spectroscopic
data, ensuring the confident identification and characterization of this and similar compounds in
a research and development setting.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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